molecular formula C9H7NO2S B3062259 N-hydroxybenzo[b]thiophene-2-carboxamide CAS No. 211172-97-3

N-hydroxybenzo[b]thiophene-2-carboxamide

Cat. No.: B3062259
CAS No.: 211172-97-3
M. Wt: 193.22 g/mol
InChI Key: UGJNLGFANIDLSB-UHFFFAOYSA-N
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Description

N-hydroxybenzo[b]thiophene-2-carboxamide: is a compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzo[b]thiophene ring fused with a carboxamide group and a hydroxyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxybenzo[b]thiophene-2-carboxamide typically involves the reaction of benzo[b]thiophene-2-carboxylic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a base such as triethylamine to neutralize the by-products .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-hydroxybenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-hydroxybenzo[b]thiophene-2-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxybenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to act as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell growth and survival. The molecular targets include kinases like Dyrk1A, Dyrk1B, and Clk1, which are overexpressed in various cancers .

Comparison with Similar Compounds

  • N-phenylbenzo[b]thiophene-2-carboxamide
  • N-benzylated 5-hydroxybenzo[b]thiophene-2-carboxamide
  • Benzo[b]thiophene-2-carboxamide derivatives

Comparison: N-hydroxybenzo[b]thiophene-2-carboxamide is unique due to the presence of the hydroxyl group on the nitrogen atom, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This structural feature may also influence its solubility and reactivity, making it a valuable compound for specific applications in medicinal chemistry .

Properties

CAS No.

211172-97-3

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

N-hydroxy-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C9H7NO2S/c11-9(10-12)8-5-6-3-1-2-4-7(6)13-8/h1-5,12H,(H,10,11)

InChI Key

UGJNLGFANIDLSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)NO

Origin of Product

United States

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